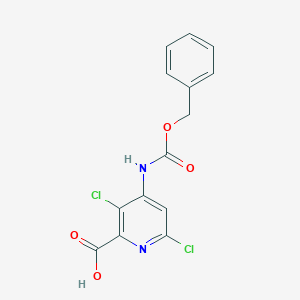

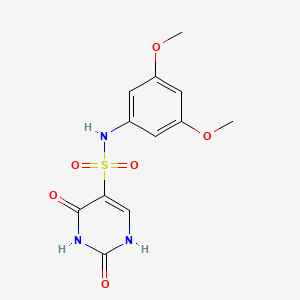

![molecular formula C21H18N4O3 B2639767 N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide CAS No. 863020-15-9](/img/structure/B2639767.png)

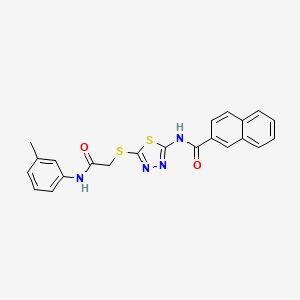

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They are formed as a result of the fusion of imidazole and pyrimidine moieties .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . An efficient procedure for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature has also been described .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines can be analyzed using various spectroscopic analyses . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines can be determined using various spectroscopic analyses .Applications De Recherche Scientifique

Antineoplastic Activity

A study on benzimidazole condensed ring systems involved the synthesis of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These derivatives were subjected to an in vitro disease human cell screening panel assay at the National Cancer Institute (NCI), revealing variable degrees of antineoplastic activity against some cell lines tested, with specific derivatives exhibiting significant inhibitory effects on cell growth across all tested lines (Abdel-Hafez, 2007).

Peripheral Benzodiazepine Receptor Imaging

Research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines found compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). Radiolabeled versions of these compounds were prepared for potential application in imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Synthesis of Pyrimidone and Pyrimidine Derivatives

A method was described for the efficient synthesis of 3,4-dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives using a new reagent. This approach is highlighted for its convenience and efficiency in generating pyrimidone and pyrimidine derivatives (Rao et al., 2011).

Medicinal Chemistry Strategies

An investigation into N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, identified as an androgen receptor antagonist, explored strategies to reduce metabolism mediated by aldehyde oxidase (AO). This research aimed to improve the stability of imidazo[1,2-a]pyrimidine moieties through structural modifications, offering insights for drug discovery programs (Linton et al., 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to target discoidin domain receptors 1 and 2 (ddr1 and ddr2) .

Mode of Action

It’s worth noting that the compound’s structure includes an imidazo[1,2-a]pyrimidine moiety, which is known to have significant biological and therapeutic value .

Biochemical Pathways

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .

Result of Action

Compounds with similar structures have shown inhibitory effects against certain enzymes .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that imidazopyridine derivatives, to which this compound belongs, have been synthesized and evaluated for their antiproliferative potential against cancer cells . These compounds interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,5-dimethoxybenzamide has shown significant results in cellular studies. For instance, it has been found to exhibit potent activity against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-27-17-10-15(11-18(12-17)28-2)20(26)23-16-6-3-5-14(9-16)19-13-25-8-4-7-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDBGJUZZUHWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Thia-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2639684.png)

![N-[4-(dimethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639687.png)

![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)

![2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2639699.png)

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2639706.png)